molecular formula C17H20O2 B1600434 2,2-Dibenzylpropane-1,3-diol CAS No. 31952-16-6

2,2-Dibenzylpropane-1,3-diol

Cat. No. B1600434
CAS RN: 31952-16-6
M. Wt: 256.34 g/mol
InChI Key: AZLRECYOMFCGTK-UHFFFAOYSA-N
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Description

“2,2-Dibenzylpropane-1,3-diol” is a chemical compound with the molecular formula C17H20O2 and a molecular weight of 256.34 . It is also known by other synonyms such as “2,2-dibenzylpropane-1,3-diol”, “2,2-Dibenzyl-1,3-propanediol”, and "2,2-Bis (phenylmethyl)-1,3,propanediol" .


Molecular Structure Analysis

The molecular structure of “2,2-Dibenzylpropane-1,3-diol” consists of 17 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . Unfortunately, detailed structural analysis information was not found in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving “2,2-Dibenzylpropane-1,3-diol” were not found in the search results, a study was found that investigates the compound “2,2-diphenyl-1,3-propanediol” for its potential use in the development of anti-breast cancer treatments . The study involves spectroscopic and DFT investigations, as well as active site analysis against the estrogen receptor EPR gamma .


Physical And Chemical Properties Analysis

“2,2-Dibenzylpropane-1,3-diol” has a melting point of 84-88 °C, a predicted boiling point of 442.1±40.0 °C, and a predicted density of 1.126±0.06 g/cm3 . It should be stored in an inert atmosphere at room temperature .

Safety and Hazards

The compound is classified as causing serious eye damage (Category 1) according to the UN GHS revision 8 . The safety data sheet advises wearing protective gloves, eye protection, and face protection, and provides instructions for first aid measures in case of exposure .

Future Directions

While specific future directions for “2,2-Dibenzylpropane-1,3-diol” were not found in the search results, the potential use of the compound in anti-breast cancer treatments suggests a direction for future research .

Mechanism of Action

Target of Action

It is known to be used as a building block for bioactive molecules , suggesting that its targets could vary depending on the specific bioactive molecule it is part of.

Mode of Action

As a building block for bioactive molecules, its mode of action would likely depend on the specific structure and function of the resulting molecule .

Biochemical Pathways

As a building block for bioactive molecules, it could potentially be involved in a variety of biochemical pathways depending on the specific bioactive molecule it is part of .

Pharmacokinetics

It is known that the compound is a solid white crystal that is soluble in alcohol and ether solvents, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

As a building block for bioactive molecules, its effects would likely depend on the specific structure and function of the resulting molecule .

Action Environment

The action, efficacy, and stability of 2,2-Dibenzylpropane-1,3-diol can be influenced by environmental factors. For instance, it is stable at room temperature and has low volatility . Therefore, changes in temperature and pressure could potentially affect its stability and efficacy.

properties

IUPAC Name

2,2-dibenzylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c18-13-17(14-19,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,18-19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLRECYOMFCGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454377
Record name 2,2-Dibenzyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibenzylpropane-1,3-diol

CAS RN

31952-16-6
Record name 2,2-Dibenzyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dibenzyl-1,3-propanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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